N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-6-15(23-4)14(9-12)20-17(22)16(21)19-11-18(2,3)13-7-8-24-10-13/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHOCLWSKEDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxy-Methylphenyl Intermediate: Starting with 2-methoxy-5-methylphenol, a Friedel-Crafts acylation reaction can be used to introduce the ethanediamide group.
Introduction of the Thiophenyl-Propyl Group: The thiophen-3-yl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Final Coupling: The two intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD)
- Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) and ICD (N-{3-[(biphenyl-4yl carbonyl) amino]propyl}-1H-indole-2-carboxamide) share the ethanediamide core but differ in substituents .
- Key Differences :
- Aromatic Systems : QOD incorporates a benzodioxole ring, while ICD uses an indole-carboxamide scaffold. The target compound replaces these with a thiophene heterocycle, which may alter electronic properties (e.g., dipole moments) and binding interactions.
- Substituent Flexibility : The 2-methyl-2-(thiophen-3-yl)propyl group in the target compound introduces steric bulk and conformational rigidity compared to the more flexible alkyl chains in QOD/ICD.
Acetamide-Based Agrochemicals
Dimethenamid and Alachlor
- Structure : These chloroacetamide herbicides (e.g., dimethenamid: 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) share a thiophene or methoxy-substituted aromatic system .
- Key Differences :
- Core Functional Group : The target compound’s ethanediamide core differs from the acetamide backbone in agrochemicals, reducing electrophilicity and likely altering mode of action.
- Biological Targets : Acetamides inhibit plant fatty acid elongation, whereas ethanediamides like QOD/ICD target proteases. The target compound’s bioactivity may align more with enzyme inhibition than herbicidal effects.
Methoxy- and Methyl-Substituted Analogues
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
- Structure : This compound () shares the 2-methoxy-5-methylphenyl motif with the target ethanediamide .
- Key Differences: Backbone: The propanoic acid group versus ethanediamide alters solubility (ionizable COOH vs. neutral CONH groups) and bioavailability. Applications: Propanoic acid derivatives often serve as nonsteroidal anti-inflammatory drugs (NSAIDs), whereas ethanediamides are protease inhibitors.
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide, with the CAS number 2309603-83-4, is a chemical compound characterized by its unique structure and potential biological activities. Its molecular formula is and it has a molecular weight of 346.4 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.
Research indicates that compounds similar to this compound may interact with specific biological targets, including receptors and enzymes involved in pain modulation, inflammation, and possibly neuroprotection. The thiophene moiety is often associated with enhanced bioactivity due to its ability to participate in π-stacking interactions and hydrogen bonding .
Pharmacological Properties
- Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties, potentially acting on opioid receptors or other pain pathways.
- Anti-inflammatory Effects : The presence of the methoxy and thiophene groups may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.
- Neuroprotective Potential : Some derivatives of similar structures have shown promise in neuroprotection, which could extend the therapeutic applications of this compound.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 346.4 g/mol | Varies (typically 300-400 g/mol) |
| Analgesic Activity | Potentially active | Confirmed in several studies |
| Anti-inflammatory Activity | Suggested through structural analysis | Confirmed in multiple models |
| Neuroprotective Potential | Possible based on structural similarity | Documented in literature |
Research Findings
The exploration of this compound's biological activity is still in its early stages. The following findings highlight its potential:
- In Vitro Studies : Initial assays indicate that this compound may inhibit certain enzymes involved in inflammatory pathways.
- In Vivo Models : Animal studies have shown promising results regarding pain relief and reduced inflammation, although further studies are needed to confirm these effects and elucidate mechanisms.
- Toxicological Assessment : Safety profiles are yet to be established comprehensively; however, preliminary data suggest low toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
